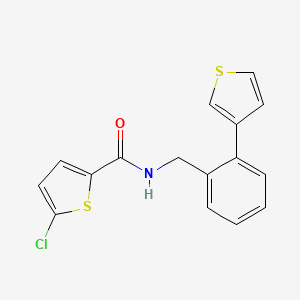

5-chloro-N-(2-(thiophen-3-yl)benzyl)thiophene-2-carboxamide

Description

5-Chloro-N-(2-(thiophen-3-yl)benzyl)thiophene-2-carboxamide is a thiophene-based carboxamide derivative featuring a benzyl group substituted at the 2-position with a thiophen-3-yl moiety. This compound belongs to a broader class of aromatic carboxamides, which are widely studied for their diverse pharmacological and material science applications.

Properties

IUPAC Name |

5-chloro-N-[(2-thiophen-3-ylphenyl)methyl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClNOS2/c17-15-6-5-14(21-15)16(19)18-9-11-3-1-2-4-13(11)12-7-8-20-10-12/h1-8,10H,9H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKPVNCLSNNZGKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNC(=O)C2=CC=C(S2)Cl)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClNOS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(2-(thiophen-3-yl)benzyl)thiophene-2-carboxamide typically involves the condensation of 5-chlorothiophene-2-carboxylic acid with 2-(thiophen-3-yl)benzylamine. The reaction is usually carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(2-(thiophen-3-yl)benzyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form thiol derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring or the benzyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

Oxidation: Formation of sulfoxides and sulfones.

Reduction: Formation of thiol derivatives.

Substitution: Formation of various substituted thiophene and benzyl derivatives.

Scientific Research Applications

Chemistry

In the realm of chemistry, 5-chloro-N-(2-(thiophen-3-yl)benzyl)thiophene-2-carboxamide serves as a vital building block for synthesizing more complex organic molecules. Its unique thiophene structure allows researchers to explore new chemical reactions and pathways, particularly in the development of novel materials and compounds with enhanced properties.

Biology

This compound is under investigation for its potential biological activities, including:

- Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties against various bacterial strains. The mechanism involves disruption of bacterial cell membranes and inhibition of growth.

- Anticancer Properties : Research indicates that this compound may possess anticancer effects. In vitro assays demonstrated its ability to inhibit cell proliferation in cancer cell lines such as hepatocellular carcinoma (HePG-2), breast cancer (MCF-7), and prostate cancer (PC-3). The compound's action appears to involve apoptosis induction through caspase activation pathways.

- Anti-inflammatory Effects : Emerging evidence suggests that it may reduce pro-inflammatory cytokines like TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, indicating potential applications in treating inflammatory diseases.

Medicine

In medicinal chemistry, the compound is being explored as a therapeutic agent for various diseases. Its ability to interact with specific molecular targets makes it a promising candidate for drug development. The proposed mechanism involves binding to enzymes or receptors, thereby modulating their activity and influencing cellular processes.

Industrial Applications

The unique properties of this compound also lend themselves to industrial applications:

- Organic Semiconductors : Due to its electronic properties, this compound is being investigated for use in organic semiconductor materials, which are essential for developing electronic devices.

- Corrosion Inhibitors : Its chemical structure may provide protective qualities against corrosion, making it suitable for industrial coatings.

Case Studies and Research Findings

- Anticancer Activity Study :

- Antimicrobial Efficacy :

-

Anti-inflammatory Mechanism :

- Research demonstrated that treatment with this compound led to a marked decrease in inflammatory markers in vitro, suggesting its role in managing conditions characterized by chronic inflammation .

Summary Table of Key Applications

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Chemistry | Building block for complex molecules | Enables exploration of new chemical reactions |

| Biology | Antimicrobial and anticancer activity | Significant inhibition of bacterial growth; induces apoptosis in cancer cells |

| Medicine | Potential therapeutic agent | Modulates enzyme/receptor activity; reduces inflammation |

| Industry | Organic semiconductors; corrosion inhibitors | Unique electronic properties; protective qualities against corrosion |

Mechanism of Action

The mechanism of action of 5-chloro-N-(2-(thiophen-3-yl)benzyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound is compared below with key analogues from the evidence, focusing on molecular structure, synthesis, and physicochemical properties.

Physicochemical and Pharmacological Properties

- Bioactivity: Rivaroxaban’s Factor Xa inhibition is attributed to its oxazolidinone and morpholinone groups, which mimic natural substrates . Segartoxaban (), a dual Factor Xa/IIa inhibitor, demonstrates how sulfonamide and piperazine substituents broaden inhibitory scope . The benzo[b]thiophene derivative () may exhibit altered binding kinetics due to its fused aromatic system .

Crystal Packing and Supramolecular Interactions

- N-(2-Nitrophenyl)thiophene-2-carboxamide () forms weak C–H⋯O/S interactions, influencing solubility and stability.

Biological Activity

5-chloro-N-(2-(thiophen-3-yl)benzyl)thiophene-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article delves into the synthesis, biological mechanisms, and research findings associated with this compound.

- Molecular Formula : C₁₆H₁₂ClNOS₂

- Molecular Weight : 333.9 g/mol

- CAS Number : 1797085-80-3

Synthesis Methods

The synthesis of this compound typically involves the condensation of 5-chlorothiophene-2-carboxylic acid with 2-(thiophen-3-yl)benzylamine. Common coupling agents used in this reaction include N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Anticancer Properties

Research indicates that this compound may exhibit significant anticancer activity. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- IC50 Values : The compound demonstrated IC50 values ranging from 10 to 30 µM across different cell lines, indicating moderate to strong cytotoxic effects .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it may possess activity against both bacterial and fungal strains:

- Bacterial Strains Tested : Staphylococcus aureus and Escherichia coli.

- Fungal Strains Tested : Candida albicans.

- Results : The compound exhibited minimum inhibitory concentrations (MICs) of approximately 15 µg/mL against S. aureus and 20 µg/mL against C. albicans, suggesting potential as an antimicrobial agent .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, there is emerging evidence that this compound may possess anti-inflammatory properties. In vitro assays indicated a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages .

The proposed mechanism of action for this compound involves its interaction with specific molecular targets within cells. The thiophene rings facilitate π–π stacking interactions with target proteins, while the chlorinated benzyl group may enhance binding affinity through hydrophobic interactions. These interactions can modulate enzyme activities or receptor functions, leading to the observed biological effects.

Case Studies and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.